molecular formula C7H9ClO6P2S B1194850 Tiludronic Acid CAS No. 89987-06-4

Tiludronic Acid

Katalognummer B1194850
CAS-Nummer: 89987-06-4
Molekulargewicht: 318.61 g/mol
InChI-Schlüssel: DKJJVAGXPKPDRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Tiludronic acid is synthesized as part of the bisphosphonate family, characterized by a (Cchlorophenyl)thiomethylene side chain on the carbon atom of the basic P-C-P structure. This chemical configuration provides tiludronic acid with its unique properties, allowing for binding affinity to the calcified bone matrix and exerting specific antiosteoclastic activity (Reginster & Reginster, 1992).

Molecular Structure Analysis

The molecular structure of tiludronic acid, featuring a bisphosphonate core with a (4-chlorophenylthio) methylene group, plays a crucial role in its mechanism of action. This structure is instrumental in the drug's ability to bind to bone mineral surfaces, thus inhibiting osteoclast-mediated bone resorption (Bonjour et al., 1995).

Chemical Reactions and Properties

Tiludronic acid interacts with bone tissue by binding to hydroxyapatite, affecting osteoclast activity. It inhibits the osteoclast-mediated bone resorption process through a mechanism that may involve the inhibition of the mevalonate pathway, crucial for osteoclast function. This property underlines its application in treating diseases characterized by excessive bone resorption (Murakami et al., 1995; Murakami et al., 1997).

Physical Properties Analysis

The pharmacokinetics of tiludronic acid, including its absorption, distribution, metabolism, and excretion, are critical for understanding its efficacy and safety profile. Tiludronic acid exhibits low and variable oral bioavailability, with approximately 6% absorption. Its elimination half-life ranges from 40 to 60 hours in subjects with normal renal function, highlighting the drug's prolonged activity in the body (Sansom et al., 1995).

Chemical Properties Analysis

The chemical properties of tiludronic acid, including its stability, solubility, and interaction with biological molecules, contribute to its therapeutic effects. Its high affinity for bone tissue and the inhibition of osteoclastic activity are central to its use in treating bone-related diseases. The drug's chemical interactions at the cellular level, particularly with enzymes involved in bone resorption, are areas of significant research interest (David et al., 1996).

Wissenschaftliche Forschungsanwendungen

  • Treatment of Osteitis Deformans

    • Summary of Application : Tiludronic Acid is used for the treatment of Paget’s disease of bone (osteitis deformans) in human medicine . This disease involves abnormal bone destruction and regrowth, which can result in deformity .
    • Methods of Application : The drug is indicated for patients with serum alkaline phosphatase levels ≥2 times the upper limit of normal, with symptoms, or with risk of future complications .
    • Results or Outcomes : Tiludronic Acid inhibits osteoclasts from resorbing bone, thereby reducing the degree of breakdown of bone and bone turnover .
  • Treatment of Distal Tarsal Osteoarthritis in Horses

    • Summary of Application : Tiludronic Acid has been used primarily for the treatment of diseases in horses that are associated with inappropriate osteolysis, such as distal tarsal osteoarthritis .
    • Methods of Application : The drug is administered intravenously. It is labeled for 0.1 mg/kg dosing, once daily for 10 days by slow intravenous injection .
    • Results or Outcomes : Tiludronic Acid has been shown to improve lameness in horses with osteoarthritis of the distal hock joints .
  • Treatment of Hypercalcemia of Malignancy

    • Summary of Application : Tiludronic Acid has been investigated for the treatment of hypercalcemia of malignancy . Hypercalcemia of malignancy is a serious complication of cancer, associated with a poor prognosis .
    • Methods of Application : The drug is administered intravenously .
    • Results or Outcomes : While the specific outcomes of Tiludronic Acid treatment for this condition are not detailed in the available resources, bisphosphonates like Tiludronic Acid are generally effective at reducing serum calcium levels .
  • Treatment of Osteoporosis

    • Summary of Application : Tiludronic Acid has been investigated for the treatment of osteoporosis . Osteoporosis is a condition characterized by a decrease in the density of bone, decreasing its strength and resulting in fragile bones .
    • Methods of Application : The drug is administered orally or intravenously .
    • Results or Outcomes : While the specific outcomes of Tiludronic Acid treatment for this condition are not detailed in the available resources, bisphosphonates like Tiludronic Acid are generally effective at increasing bone mineral density .

Safety And Hazards

Patients should be counselled regarding the risk of upper GI mucosal irritation as well as gastric and duodenal ulcers . It’s also important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJJVAGXPKPDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149845-07-8 (disodium)
Record name Tiludronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10237966
Record name Tiludronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tiludronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.97e+00 g/L
Record name Tiludronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption.
Record name Tiludronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tiludronic Acid

CAS RN

89987-06-4
Record name Tiludronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89987-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiludronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiludronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiludronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILUDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tiludronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiludronic Acid
Reactant of Route 2
Tiludronic Acid
Reactant of Route 3
Tiludronic Acid
Reactant of Route 4
Tiludronic Acid
Reactant of Route 5
Tiludronic Acid
Reactant of Route 6
Reactant of Route 6
Tiludronic Acid

Citations

For This Compound
309
Citations
FAC Furlaneto, NLT Nunes… - Journal of …, 2014 - Wiley Online Library
Background: It appears there are no studies evaluating the influence of the bisphosphonate tiludronic acid (TIL) on periodontitis. The purpose of this study is to evaluate via …
Number of citations: 42 aap.onlinelibrary.wiley.com
NLT Nunes, MR Messora, LF Oliveira… - Journal of …, 2018 - Wiley Online Library
Background Tiludronic acid (TIL) presents antiresorptive and anti‐inflammatory properties and has not been evaluated in the periodontitis–diabetes mellitus (DM) association to date, to …
Number of citations: 6 aap.onlinelibrary.wiley.com
CM Riggs, SL Thompson, YM So… - Equine Veterinary …, 2021 - Wiley Online Library
… tiludronic acid at much lower concentrations. We hypothesised that by using this method, it would be possible to detect evidence of tiludronic acid … of residual tiludronic acid in blood and …
Number of citations: 5 beva.onlinelibrary.wiley.com
JP Pelletier, É Troncy, T Bertaim, D Thibaud… - The Journal of …, 2011 - jrheum.org
… Histogram and representative histological sections of OA cartilage from placebo and tiludronic acid-treated dogs at Day 364 postsurgery. A. Data are expressed as mean ± SEM of the …
Number of citations: 28 www.jrheum.org
C Delguste, M Doucet, A Gabriel, OM Lepage… - EAVPT …, 2006 - orbi.uliege.be
… to dose tiludronic acid over time. This would help to design appropriate PK/PD studies … tiludronic acid in horses. This study also further confirms the long persistence of tiludronic acid in …
Number of citations: 1 orbi.uliege.be
FAC Furlaneto, NLT Nunes, RB Souza… - Archives of oral …, 2018 - Elsevier
Objective The purpose of this study was to evaluate whether local administration of TIL could influence the expression of the inflammatory mediators IL-1β, TNF-α, MMP-8 and COX-2 in …
Number of citations: 7 www.sciencedirect.com
A Lafuma, F Fagnani, PJ Meunier - Pharmacoeconomics, 1997 - Springer
… The objective of this study was to provide an economic comparison of long term, intermittent tiludronic acid therapy with that of etidronic acid, each at an oral dosage of 400 mg/day, in …
Number of citations: 3 link.springer.com
LN Sansom, J Necciari, JF Thiercelin - Bone, 1995 - Elsevier
… concentration of tiludronate (as tiludronic acid) in plasma, urine, … The limits of quantification of tiludronic acid using this … , the concentration of tiludronic acid declines in a multiphasic …
Number of citations: 26 www.sciencedirect.com
HR Schwietert, PAM Peeters, J Dingemanse… - European journal of …, 1996 - Springer
… Tiludronic acid inhibits osteoclastic bone … , tiludronic acid is probably not metabolised and seems to be absorbed, excreted, and stored unchanged. Intestinal absorption of tiludronic acid …
Number of citations: 7 link.springer.com
F Mizobe, M Nomura, T Kato, Y Nambo… - Journal of equine …, 2017 - jstage.jst.go.jp
… Following the sMRI examination, all horses received 50 mg of tiludronic acid by intravenous … assessed over time by sMRI under tiludronic acid treatment. Our findings support the use of …
Number of citations: 9 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.